molecular formula C13H11FO2 B12888361 1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one CAS No. 500367-34-0

1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one

Cat. No.: B12888361
CAS No.: 500367-34-0
M. Wt: 218.22 g/mol
InChI Key: YEPDTTNTQIPXGV-UHFFFAOYSA-N
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Description

1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone can be achieved through several methods. One common approach involves the use of a metal-free one-flask synthesis. This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a single flask to yield multi-substituted furans . The reaction typically involves 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones as starting materials, mediated by BF3·Et2O under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be employed using catalysts like aluminum chloride (AlCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The furan ring and fluorobenzyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    Furan-3-yl derivatives: These compounds share the furan ring structure and exhibit similar reactivity and applications.

    Fluorobenzyl derivatives:

Uniqueness: 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone stands out due to the combination of the furan ring and fluorobenzyl group, which imparts unique chemical and biological properties. This dual functionality enhances its versatility in various research and industrial applications .

Properties

CAS No.

500367-34-0

Molecular Formula

C13H11FO2

Molecular Weight

218.22 g/mol

IUPAC Name

1-[5-[(4-fluorophenyl)methyl]furan-3-yl]ethanone

InChI

InChI=1S/C13H11FO2/c1-9(15)11-7-13(16-8-11)6-10-2-4-12(14)5-3-10/h2-5,7-8H,6H2,1H3

InChI Key

YEPDTTNTQIPXGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COC(=C1)CC2=CC=C(C=C2)F

Origin of Product

United States

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